

Application Note: Reissert-Henze Functionalization of 7-Azaindole N-Oxide[1][2]

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Compound of Interest

Compound Name: 1-(1H-Pyrrolo[2,3-B]pyridin-6-
YL)ethanone

Cat. No.: B7988226

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Abstract & Scope

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold acts as a bioisostere of indole and purine, making it ubiquitous in oncology and CNS drug discovery (e.g., Vemurafenib).[1]

Functionalizing the pyridine ring, specifically at the C-6 position, is synthetically challenging due to the ring's electron-deficient nature.

This guide details the Reissert-Henze reaction, a powerful method to convert 7-azaindole N-oxide directly into 6-cyano-7-azaindole. Unlike standard electrophilic aromatic substitutions (which favor C-3 on the pyrrole ring), this reaction exploits the N-oxide activation to direct nucleophilic attack exclusively to C-6.

Key Advantages:

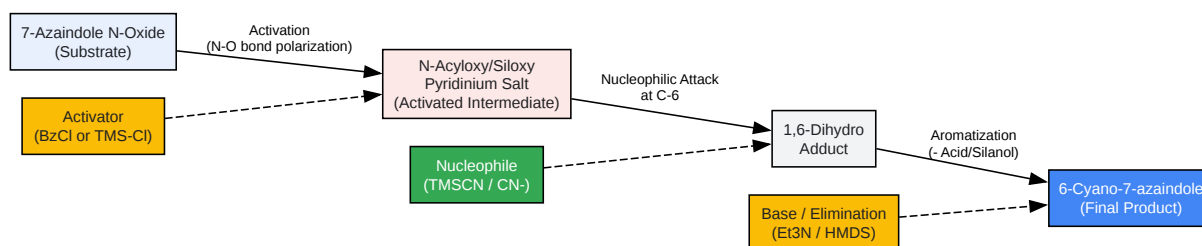
- **Regioselectivity:** Exclusive C-6 functionalization.
- **Efficiency:** One-pot activation and substitution.[2][1][3]
- **Versatility:** The resulting nitrile is a gateway to amides, amines, acids, and heterocycles.

Mechanistic Insight

The reaction follows an Addition-Elimination pathway. The 7-azaindole N-oxide is first activated by an electrophile (acylating agent) to form a highly reactive N-acyloxypyridinium salt. This increases the electrophilicity of the adjacent carbons (C-6). A cyanide nucleophile then attacks C-6, destroying aromaticity temporarily. Finally, base-mediated elimination of the acyl group restores aromaticity, yielding the nitrile.

Reaction Pathway Diagram

The following diagram illustrates the stepwise transformation from N-oxide to 6-cyano product.



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Figure 1: Mechanistic flow of the Reissert-Henze reaction on 7-azaindole N-oxide.

Critical Parameters & Optimization

Success depends on balancing the stability of the activated intermediate with the reactivity of the nucleophile.

Reagent Selection Matrix

| Component | Standard Reagent | Modern Alternative | Role & Notes |
|-------------|-----------------------------------|---------------------------------|--|
| Activator | Benzoyl Chloride (BzCl) | Trimethylsilyl Chloride (TMSCl) | Converts N-O into a good leaving group. BzCl is more robust; TMSCl is milder but moisture-sensitive. |
| Nucleophile | TMSCN (Trimethylsilyl cyanide) | KCN (Potassium Cyanide) | TMSCN is soluble in organic solvents (DCM/THF) and safer to handle than solid KCN salts. |
| Solvent | DCM or THF | Acetonitrile | Non-protic solvents are essential to prevent hydrolysis of the activated salt. |
| Base | Triethylamine (Et ₃ N) | HMDS or DBU | Scavenges HCl/acid byproducts; facilitates the final elimination/aromatization step. |

Regioselectivity Logic

- Why C-6? The N-oxide oxygen activates positions and to the nitrogen. In 7-azaindole:
 - -position (C-7a): Blocked (bridgehead quaternary carbon).
 - -position (C-6): Open and highly electrophilic in the activated salt.
 - -position (C-4): Less favored kinetically under Reissert conditions compared to C-6.
- Outcome: >95% selectivity for C-6 is typical.

Experimental Protocol

Safety Warning: Cyanide sources (TMSCN) release HCN upon contact with acid or moisture. Work exclusively in a well-ventilated fume hood. Keep a cyanide antidote kit available.

Preparation of 7-Azaindole N-Oxide (Precursor)

Before the Reissert-Henze step, the N-oxide must be synthesized.

- Dissolve 7-azaindole (1.0 eq) in DME or EtOAc.
- Add m-CPBA (1.1–1.5 eq) portion-wise at 0°C.
- Stir at Room Temperature (RT) for 4–12 hours.
- Workup: Filter the precipitate (often the N-oxide m-CBA salt) or wash the organic layer with saturated NaHCO₃ to remove m-chlorobenzoic acid.
- Isolate 7-azaindole N-oxide as a white/off-white solid.

Reissert-Henze Cyanation Protocol (Standard Method)

Target: Synthesis of 6-cyano-7-azaindole (1H-pyrrolo[2,3-b]pyridine-6-carbonitrile).

Reagents:

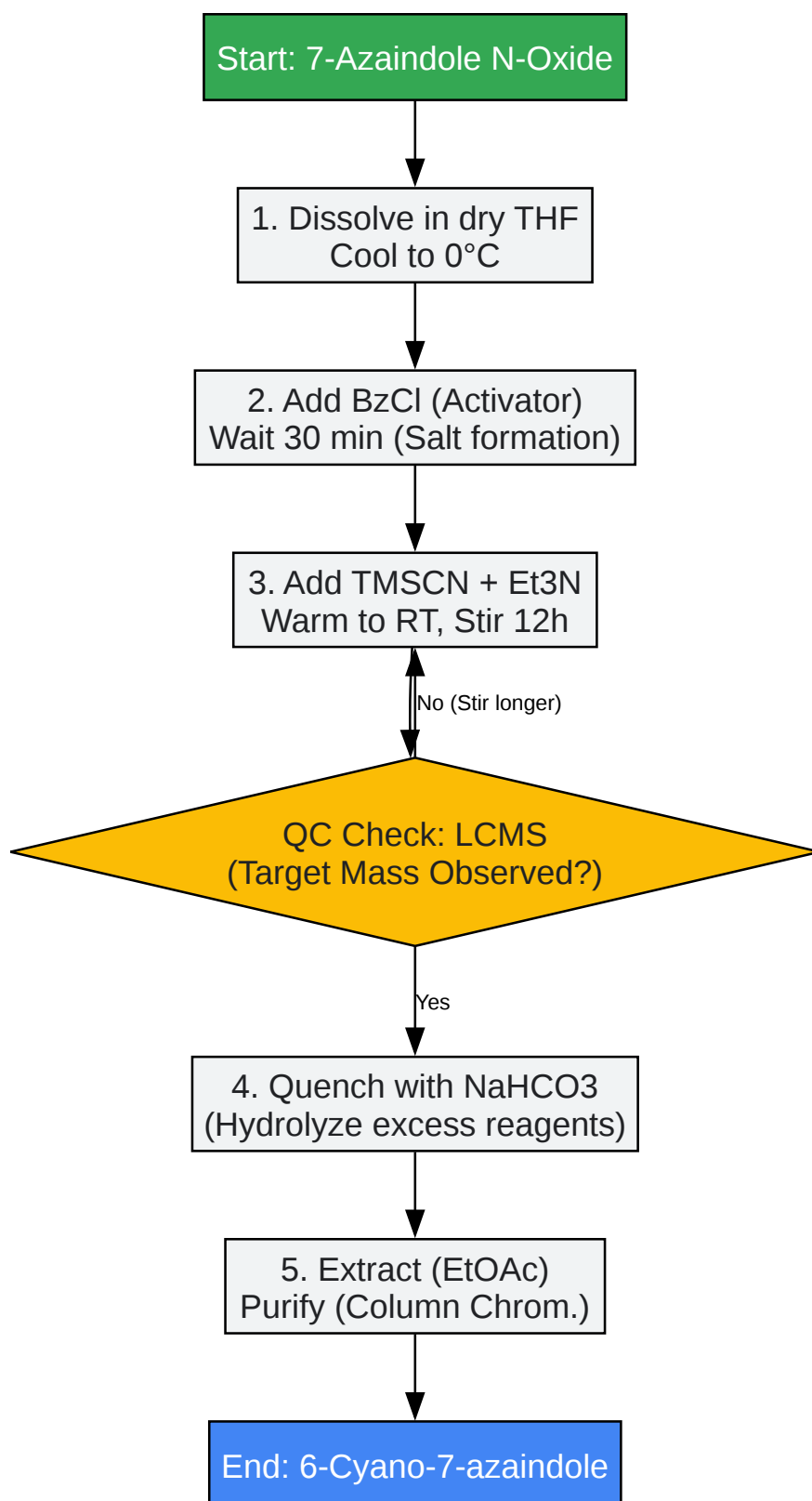
- 7-Azaindole N-oxide (1.0 eq)
- Benzoyl Chloride (BzCl) (1.5 eq)
- TMSCN (1.5–2.0 eq)
- Triethylamine (Et₃N) (2.0 eq)
- Solvent: Anhydrous THF or DCM (0.1 M concentration)

Step-by-Step Workflow:

- Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

- Dissolution: Add 7-azaindole N-oxide (1.0 eq) and anhydrous THF. Cool to 0°C.
- Activation: Dropwise add BzCl (1.5 eq). The solution may become cloudy as the N-benzoyloxy pyridinium salt forms. Stir for 15–30 min at 0°C.
 - Note: Protecting the N-1 (pyrrole nitrogen) is usually not required, but if N-1 acylation occurs, it is easily hydrolyzed later.
- Nucleophilic Attack: Dropwise add TMSCN (1.5 eq) followed by Et₃N (2.0 eq).
 - Critical: Maintain temperature at 0°C during addition to control exotherm.
- Reaction: Allow the mixture to warm to RT and stir for 6–12 hours. Monitor by TLC or LC-MS (Look for mass shift: M+25 or M-16+26 depending on ionization of N-oxide vs Nitrile).
- Quench: Carefully quench with saturated aqueous NaHCO₃. Stir vigorously for 20 mins to hydrolyze excess BzCl and TMSCN.
- Extraction: Extract with EtOAc (3x). Wash combined organics with water and brine.
- Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
 - Product: 6-cyano-7-azaindole is typically a solid.

Protocol Flowchart



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Figure 2: Operational workflow for the cyanation of 7-azaindole N-oxide.

Troubleshooting & Critical Quality Attributes (CQAs)

| Issue | Probable Cause | Corrective Action |
|-----------------------|------------------------------|---|
| Low Yield | Hydrolysis of Activated Salt | Ensure THF/DCM is anhydrous. Use molecular sieves. |
| Regioisomers (C-4) | Temperature too high | Keep reaction at 0°C during activation and addition steps. |
| N-1 Acylation | BzCl reacting with pyrrole N | This is common. Treat the crude product with mild base (K ₂ CO ₃ /MeOH) to cleave the N-1 benzoyl group, revealing the free NH. |
| Incomplete Conversion | Poor Activation | Increase BzCl to 2.0 eq. Ensure N-oxide quality (dryness). |

References

- Functionalization of 7-Azaindole utilizing Reissert-Henze type reaction. Source: Journal of Heterocyclic Chemistry / NII. Context: Establishes regioselectivity at C-6 for halogenation and cyanation. Link:[[Link](#)]
- Regioselective cyanation of pyridine 1-oxides with trimethylsilanecarbonitrile: a modified Reissert-Henze reaction. Source: The Journal of Organic Chemistry.[4][5][6][7] Context: Foundational work on using TMSCN for N-oxide cyanation. Link:[[Link](#)]
- Recent advances in the global ring functionalization of 7-azaindoles. Source: Chemical Communications (RSC). Context: Review of metal-catalyzed and C-H functionalization methods complementing Reissert-Henze. Link:[[Link](#)]

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